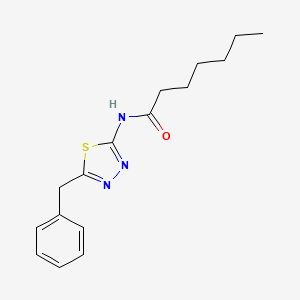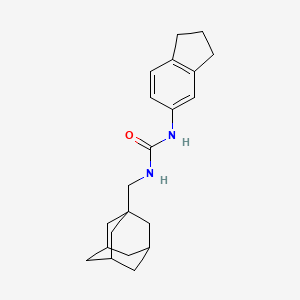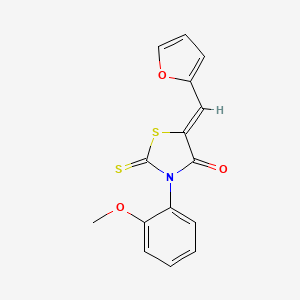
N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide
説明
N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide, also known as BTH, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiadiazole compounds, which have been reported to possess a variety of biological activities. BTH has been shown to exhibit potent anti-inflammatory, antitumor, and immunomodulatory effects, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide has been shown to activate the NF-κB pathway, which plays a key role in inflammation and cell survival. N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide has also been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In addition, N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide has been shown to induce the expression of heat shock proteins, which play a role in cellular stress response.
Biochemical and Physiological Effects:
N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins that contribute to inflammation. N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide has also been shown to inhibit the expression of the transcription factor STAT3, which is involved in the regulation of cell growth and survival. In addition, N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide has been shown to enhance the activity of natural killer cells, which play a role in the immune response against tumors.
実験室実験の利点と制限
One of the main advantages of N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide is its potent biological activity, which makes it a useful tool for studying various biological processes. N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide is its potential toxicity, which requires careful handling and dosage control. In addition, the mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide is not fully understood, which makes it difficult to interpret some of the observed effects.
将来の方向性
There are several potential future directions for research on N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide. One area of interest is the development of new drugs based on the structure of N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide. Another area of interest is the elucidation of the mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide, which may provide insights into the regulation of inflammation, cell growth, and immune function. In addition, further studies are needed to evaluate the safety and efficacy of N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide in animal models and human clinical trials. Finally, the potential use of N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide in combination with other drugs or therapies should be explored, as this may enhance its therapeutic effects.
科学的研究の応用
N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide has also been reported to have antitumor activity, both in vitro and in vivo, by inducing apoptosis and inhibiting cell proliferation. In addition, N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide has been shown to modulate the immune system by enhancing the production of cytokines such as IFN-γ and IL-2.
特性
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-2-3-4-8-11-14(20)17-16-19-18-15(21-16)12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOWPVGNPAXFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NC1=NN=C(S1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-chlorophenyl)-4-isobutyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4674394.png)
![2-(4-biphenylyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4674400.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4674420.png)

![2-(4-iodophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4674442.png)
![7-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4674458.png)
![N-(2-furylmethyl)-5,6-dimethyl-7-(4-methyl-2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4674465.png)
![2-(4-chlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B4674468.png)
![2-{[5-(3,6-dichloro-1-benzothien-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4674469.png)
![2-(2-methoxyphenyl)-N-(4-{5-[(4-propylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B4674478.png)

![3-ethyl-5,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4674491.png)
![N-(4-acetylphenyl)-2-{1-[(4-methyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B4674493.png)
![N-(5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4674497.png)